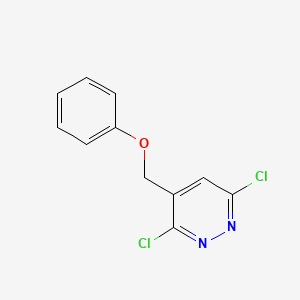
3,6-Dichloro-4-(phenoxymethyl)pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Dichloro-4-(phenoxymethyl)pyridazine is a chemical compound belonging to the pyridazine family Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dichloro-4-(phenoxymethyl)pyridazine typically involves the chlorination of pyridazine derivatives. One common method involves the reaction of 3,6-dihydroxy pyridazine with phosphorus oxychloride in a suitable solvent at temperatures ranging from 0 to 80°C . This reaction yields 3,6-dichloropyridazine, which can then be further modified to introduce the phenoxymethyl group at position 4.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of efficient purification techniques, such as recrystallization or chromatography, is essential to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
3,6-Dichloro-4-(phenoxymethyl)pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 3 and 6 can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The pyridazine ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridazine derivatives, while oxidation and reduction can lead to the formation of different oxidation states and functionalized compounds.
科学的研究の応用
3,6-Dichloro-4-(phenoxymethyl)pyridazine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Some derivatives of this compound exhibit pharmacological activities, making them candidates for drug development.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 3,6-Dichloro-4-(phenoxymethyl)pyridazine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of chlorine atoms and the phenoxymethyl group can influence the compound’s binding affinity and specificity towards these targets. The exact pathways involved can vary based on the specific derivative and its intended use.
類似化合物との比較
Similar Compounds
3,6-Dichloropyridazine: Lacks the phenoxymethyl group, making it less versatile in certain applications.
3,6-Dichloro-4-methylpyridazine: Contains a methyl group instead of a phenoxymethyl group, leading to different chemical properties and reactivity.
Uniqueness
3,6-Dichloro-4-(phenoxymethyl)pyridazine is unique due to the presence of both chlorine atoms and the phenoxymethyl group. This combination imparts distinct chemical properties, making it suitable for a wide range of applications in research and industry. The phenoxymethyl group, in particular, enhances the compound’s potential for biological interactions and functionalization.
特性
CAS番号 |
107228-63-7 |
|---|---|
分子式 |
C11H8Cl2N2O |
分子量 |
255.10 g/mol |
IUPAC名 |
3,6-dichloro-4-(phenoxymethyl)pyridazine |
InChI |
InChI=1S/C11H8Cl2N2O/c12-10-6-8(11(13)15-14-10)7-16-9-4-2-1-3-5-9/h1-6H,7H2 |
InChIキー |
GHCVWBZCYYGIOB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OCC2=CC(=NN=C2Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 4-[(propan-2-yl)sulfanyl]butanoate](/img/structure/B14331109.png)

![9-(Propan-2-yl)-10-sulfanylidenedihydro-2H,6H-10lambda~5~-[1,3,2]diazaphosphinino[2,1-b][1,3,2]oxazaphosphinine-6,8(7H,9H,10H)-dione](/img/structure/B14331129.png)
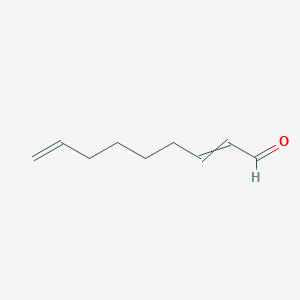
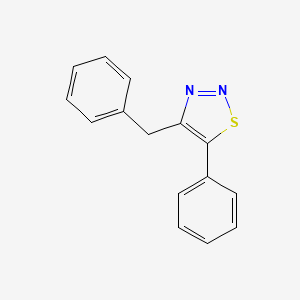
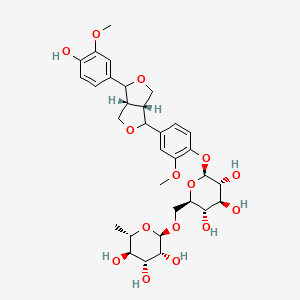
![Octahydro-3H-pyrrolo[1,2-a]azepin-3-one](/img/structure/B14331152.png)
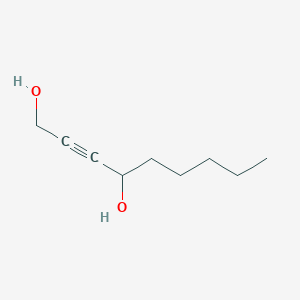

![[(1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-yl)selanyl]benzene](/img/structure/B14331168.png)

![2-hydroxy-6-(hydroxymethyl)-4-methoxy-3-[(2E,4E)-octa-2,4-dienoyl]benzoic Acid](/img/structure/B14331192.png)
